molecular formula C8H9NO2S B599251 Methyl 2-cyclopropylthiazole-4-carboxylate CAS No. 1286744-59-9

Methyl 2-cyclopropylthiazole-4-carboxylate

Cat. No. B599251
M. Wt: 183.225
InChI Key: CPLITJZCMPATMH-UHFFFAOYSA-N
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Description

“Methyl 2-cyclopropylthiazole-4-carboxylate” is a chemical compound with the molecular formula C8H9NO2S . It has a molecular weight of 183.23 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-cyclopropylthiazole-4-carboxylate” consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a cyclopropyl group and a carboxylate group . The exact three-dimensional structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“Methyl 2-cyclopropylthiazole-4-carboxylate” has a predicted boiling point of 280.5±13.0 °C and a predicted density of 1.327±0.06 g/cm3 . Its pKa is predicted to be 0.96±0.10 .

Scientific Research Applications

  • Methyl 2-cyclopropylthiazole-4-carboxylate derivatives have been used in developing fluorescent probes for the detection of biothiols in living cells. These probes are sensitive and selective, making them useful in analytical chemistry and diagnostics (Wang et al., 2017).

  • The compound has been utilized in the synthesis of oxazoles, which are important in organic chemistry for creating various functionalized molecules. For instance, it has been used in copper-catalyzed intramolecular cyclization of enamides to synthesize 2-phenyl-4,5-substituted oxazoles (Kumar et al., 2012).

  • In crystallography, derivatives of Methyl 2-cyclopropylthiazole-4-carboxylate, such as Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, have been studied for their molecular and crystal structures, contributing to the understanding of molecular interactions and bonding patterns (Boechat et al., 2010).

  • It has been used in the synthesis of antibiotic segments, such as a hydroxyvaline-derived thiazole-4-carboxylate, which is a part of the macrocyclic antibiotic thiocilline (Shin et al., 2002).

  • The compound is also significant in the synthesis of ratiometric fluorescent probes, especially for selective detection of biothiols like cysteine and homocysteine in aqueous media. This has implications in the field of biochemistry and medical diagnostics (Na et al., 2016).

  • In pharmacology, derivatives of Methyl 2-cyclopropylthiazole-4-carboxylate have been synthesized and evaluated for their antimicrobial activity. These studies are crucial for developing new antithrombotic agents (Babu et al., 2016).

  • The compound has applications in the synthesis of spiro[cyclopropane-1,4′-oxazoline]s, which are important in medicinal chemistry and organic synthesis (Dalai et al., 2008).

properties

IUPAC Name

methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLITJZCMPATMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694169
Record name Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclopropylthiazole-4-carboxylate

CAS RN

1286744-59-9
Record name Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Y Liu, Z Li, Y Xie, P He, J Qiao, X Fan, Y Du - Synthesis, 2017 - thieme-connect.com
A simple and effective one-pot cascade procedure to provide 2,4-disubstituted thiazoles and symmetrical dimeric thiazoles directly from commercially available acid chlorides and β-…
Number of citations: 8 www.thieme-connect.com

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